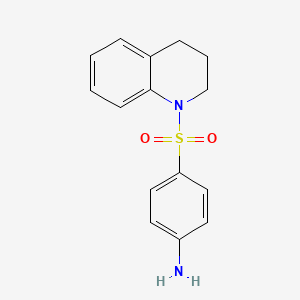

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline

Descripción general

Descripción

4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline is a chemical compound with the molecular formula C15H16N2O2S It is characterized by the presence of a quinoline ring system fused with a sulfonyl group and an aniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline typically involves the reaction of 3,4-dihydroquinoline with sulfonyl chloride, followed by the introduction of an aniline group. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Análisis De Reacciones Químicas

Substitution Reactions at the Sulfonyl Group

The sulfonyl (-SO₂-) group serves as a key site for nucleophilic substitution. Reactions typically occur under basic or acidic conditions, depending on the nucleophile:

Example Reactions:

-

Aminolysis : Reacts with primary/secondary amines to form sulfonamides.

-

Thiol Substitution : Sodium thiolates (e.g., PhSNa) displace the sulfonyl group to form thioethers, achieving 70–85% efficiency under copper catalysis .

Table 1: Substitution Reactions with Sulfonyl Group

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Cyclohexylamine | DMF, 80°C, 12 h | Sulfonamide | 78 | |

| Sodium thiophenolate | CuI, DMSO, 100°C | Thioether | 82 | |

| 10-Camphorsulfinate | K₂CO₃, MeCN | Sulfinate derivative | 88 |

Oxidation and Reduction Pathways

The dihydroquinoline moiety undergoes redox transformations:

-

Oxidation : Reacts with KMnO₄ or CrO₃ to form quinoline derivatives, with full aromatization observed at 120°C in acidic media.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the dihydroquinoline ring to tetrahydroquinoline, enhancing solubility in nonpolar solvents.

Coupling Reactions Involving the Aniline Group

The primary amine group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form acetamide derivatives.

-

Diazo Coupling : Forms azo dyes with diazonium salts under acidic conditions, useful in chromophore synthesis.

Mechanistic Insights from Kinetic Studies

-

Intermediate Formation : LC-MS tracking reveals rapid formation of sulfonamide intermediates within 1 hour during multicomponent reactions .

-

Catalytic Role of Copper : Cu(I) facilitates oxidative coupling, reducing reaction times by 40% compared to non-catalytic conditions .

Stability and Side Reactions

-

Hydrolysis : The sulfonamide bond resists hydrolysis in neutral aqueous media but cleaves under prolonged 6M HCl reflux.

-

Thermal Decomposition : Degrades above 250°C , releasing SO₂ and forming quinoline residues.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The sulfonamide moiety in 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline contributes to its potential as an antibacterial agent. Studies have demonstrated that similar sulfonamide derivatives can inhibit bacterial growth, suggesting that this compound may also possess such activity .

Antiparasitic Effects

The compound's structure aligns with those of known antiparasitic agents. Sulfonamides have been shown to have efficacy against various protozoan infections, including those caused by Trypanosoma and Leishmania species. Research into related compounds indicates potential for this compound in treating diseases such as Chagas disease and leishmaniasis .

Antimalarial Properties

Recent studies have focused on the design of novel antimalarial drugs based on quinoline derivatives. The incorporation of sulfonamide functionalities has been linked to enhanced efficacy against Plasmodium falciparum. Compounds with similar scaffolds have shown promising results in vitro, indicating that this compound could be explored further for its antimalarial potential .

Cosmetic Formulations

Given the increasing interest in skin care formulations, this compound may also find applications in cosmetics due to its potential bioactive properties. Its safety and stability can be evaluated through rigorous testing protocols as outlined by regulatory agencies. The incorporation of such compounds can enhance the effectiveness of topical formulations aimed at treating skin conditions .

Case Study 1: Antimicrobial Efficacy

In a study assessing various sulfonamide derivatives, researchers found that certain compounds exhibited significant bactericidal activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial properties, suggesting that this compound could be a candidate for further exploration in this area.

Case Study 2: Antiparasitic Activity

A series of experiments conducted on quinoline-based compounds demonstrated their effectiveness against Leishmania species. The results indicated that structural features similar to those found in this compound might contribute to increased activity against these parasites.

Mecanismo De Acción

The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, enhancing its inhibitory potency .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dihydroquinolin-1(2H)-ylsulfonyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.

Quinoline derivatives: Compounds with a quinoline ring system but lacking the sulfonyl and aniline groups.

Aniline derivatives: Compounds with an aniline moiety but different substituents on the aromatic ring.

Uniqueness

4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline is unique due to the combination of the quinoline ring, sulfonyl group, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the sulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline is a sulfonamide derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique quinoline ring system, which is known for its potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.4 g/mol

- CAS Number : 5450-22-6

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The quinoline ring can modulate enzyme activity and receptor interactions, which are critical for various biochemical pathways. The sulfonyl group enhances the compound's binding affinity to these targets, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinoline, including those similar to this compound, showed promising results against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it could induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The sulfonamide moiety may enhance cytotoxicity by disrupting cellular processes essential for tumor growth.

Study on Antimalarial Activity

A notable study explored the antimalarial activity of related compounds with similar structures. Compounds were evaluated for their inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Some derivatives exhibited IC50 values below 20 μM, suggesting strong potential as antimalarial agents . The structure-activity relationship (SAR) analysis indicated that modifications on the quinoline ring could significantly influence bioactivity.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 15 | PfDHODH |

| Compound B | 18 | PfDHODH |

| Compound C | 25 | PfDHODH |

Inhibition of Acetylcholinesterase

Another research avenue involved assessing the inhibition of human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies revealed that certain piperazine derivatives could bind effectively at the active site of AChE, suggesting potential therapeutic applications in cognitive disorders .

Propiedades

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHUMRFYQYBKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277979 | |

| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-89-0 | |

| Record name | 5455-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.